molecular formula C16H24N2O3S B2871315 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1234857-50-1

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2871315
CAS No.: 1234857-50-1
M. Wt: 324.44
InChI Key: YWNVDGWGGXRIRM-UHFFFAOYSA-N
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Description

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. Its structure combines a 3-phenylpropanamide chain, a feature present in compounds studied as TRPV1 antagonists for pain relief , with a 1-(methylsulfonyl)piperidine moiety. The methylsulfonyl (mesyl) group is a common pharmacophore that can influence a molecule's biological activity and physicochemical properties . This specific molecular architecture suggests potential as a biochemical tool for probing protein targets such ion channels or enzymes. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. The piperidine and phenylpropanamide structure is frequently explored in the development of novel therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNVDGWGGXRIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction. Starting materials such as 4-piperidone can be used, which undergoes reductive amination with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Attachment of the Phenylpropanamide Moiety: The intermediate piperidine derivative is then reacted with 3-phenylpropanoic acid or its derivatives. This step often involves coupling reactions facilitated by reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines under specific conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) can be employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the presence of the methylsulfonyl group could influence its biological activity, potentially leading to new therapeutic agents.

Industry

In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring might engage in hydrogen bonding or hydrophobic interactions, while the methylsulfonyl group could participate in polar interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs with piperidine or related heterocycles and amide functionalities (Table 1). Key differences lie in substituents, linker groups, and additional rings, which impact physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical Properties Notable Data/Activity
N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide C₁₆H₂₂N₂O₃S 334.43 Piperidine (1-methylsulfonyl), methylene linker, 3-phenylpropanamide Assumed solid (based on analogs) N/A (hypothetical)
Compound 7e (triazole derivative) C₂₆H₃₂N₆O₂S 492.23 Piperidine, 1,2,4-triazole, phenylcarbamoyl N/A HR-EI-MS: 492.2307
12f (piperidin-1-yl ethoxy) C₂₂H₂₆N₂O₂ 350.45 Piperidin-1-yl ethoxy phenyl, 3-phenylpropanamide M.p. 116.8–117.8°C, 61.9% yield HPLC purity: 98.2%
12g (pyrrolidin-1-yl ethoxy) C₂₁H₂₄N₂O₂ 336.43 Pyrrolidin-1-yl ethoxy phenyl, 3-phenylpropanamide M.p. 163.6–165.5°C, 58.1% yield HPLC purity: 98.4%
16d (dienamide) C₁₆H₂₀N₂O₂ 272.34 Hexa-2,4-dienamide, dimethylamino ethoxy Liquid, 78.6% yield HPLC purity: 98.6%
3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide C₁₅H₂₁ClN₂O₄S 384.85 3-chloro propanamide, piperidinylsulfonyl, methoxy phenyl N/A RN: 923825-44-9
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl piperidine, N-phenylpropanamide N/A Formula: C₁₆H₂₄N₂O₂
β'-phenyl fentanyl (opioid analog) C₂₆H₂₉N₂O 385.52 Phenethyl piperidine, N-phenylpropanamide N/A Opioid receptor activity

Key Observations and Research Findings

In contrast, the chloro substituent in may increase electrophilicity, altering reactivity.

Impact of Linker and Heterocycles :

  • Compound 7e incorporates a triazole ring, which is absent in the main compound. Triazoles often improve metabolic stability and binding affinity in medicinal chemistry.
  • Ethoxy linkers in 12f and 12g may enhance flexibility and solubility, whereas the rigid dienamide in 16d could limit conformational freedom.

Physicochemical Properties: Higher melting points in 12f (116.8°C) and 12g (163.6°C) suggest crystalline stability, likely due to hydrogen bonding from amide groups. The main compound’s methylsulfonyl group may further elevate melting points compared to non-sulfonated analogs.

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